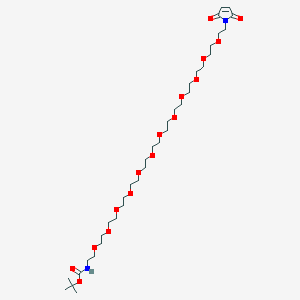![molecular formula C21H42NaO9P B12419735 sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-pentadecanoyloxypropyl] phosphate](/img/structure/B12419735.png)
sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-pentadecanoyloxypropyl] phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-pentadecanoyloxypropyl] phosphate is a complex organic compound that belongs to the class of phospholipids. This compound is characterized by the presence of a phosphate group, a glycerol backbone, and fatty acid chains. The inclusion of deuterium atoms in its structure makes it particularly interesting for various scientific applications, especially in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-pentadecanoyloxypropyl] phosphate typically involves multiple steps:
Glycerol Derivatization: The glycerol backbone is first derivatized to introduce the hydroxyl and phosphate groups.
Deuterium Incorporation: Deuterium atoms are introduced into the molecule through specific reactions that replace hydrogen atoms with deuterium.
Fatty Acid Esterification: The fatty acid chains, such as pentadecanoic acid, are esterified to the glycerol backbone.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process may include:
Continuous Flow Reactors: For efficient and scalable synthesis.
High-Performance Liquid Chromatography (HPLC): For purification and quality control.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-pentadecanoyloxypropyl] phosphate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The phosphate group can be reduced under specific conditions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride.
Nucleophiles: Such as sodium methoxide or sodium ethoxide.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Reduced phosphate derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-pentadecanoyloxypropyl] phosphate has several scientific research applications:
Chemistry: Used as a model compound for studying phospholipid behavior and reactions.
Biology: Utilized in membrane studies and as a tracer in metabolic studies due to the presence of deuterium.
Medicine: Investigated for its potential role in drug delivery systems and as a component in liposomal formulations.
Industry: Employed in the formulation of specialized lubricants and surfactants.
Mécanisme D'action
The mechanism of action of sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-pentadecanoyloxypropyl] phosphate involves its interaction with biological membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. The deuterium atoms provide stability and resistance to metabolic degradation, making it a valuable tool in tracing studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium 2,3-dihydroxypropyl (2R)-2-hydroxy-3-(stearoyloxy)propyl phosphate
- 1,2-Dipalmitoyl-sn-glycero-3-phosphorylglycerol sodium salt
- 1,2-Dimyristoyl-sn-glycero-3-phosphorylglycerol sodium salt
Uniqueness
The uniqueness of sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-pentadecanoyloxypropyl] phosphate lies in the incorporation of deuterium atoms, which enhances its stability and makes it suitable for specialized applications in research and industry
Propriétés
Formule moléculaire |
C21H42NaO9P |
|---|---|
Poids moléculaire |
497.5 g/mol |
Nom IUPAC |
sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-pentadecanoyloxypropyl] phosphate |
InChI |
InChI=1S/C21H43O9P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-21(25)28-16-20(24)18-30-31(26,27)29-17-19(23)15-22;/h19-20,22-24H,2-18H2,1H3,(H,26,27);/q;+1/p-1/t19?,20-;/m1./s1/i16D2,18D2,20D; |
Clé InChI |
PLEIWLWNZBHOAI-YMJCZPQOSA-M |
SMILES isomérique |
[2H][C@@](C([2H])([2H])OC(=O)CCCCCCCCCCCCCC)(C([2H])([2H])OP(=O)([O-])OCC(CO)O)O.[Na+] |
SMILES canonique |
CCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


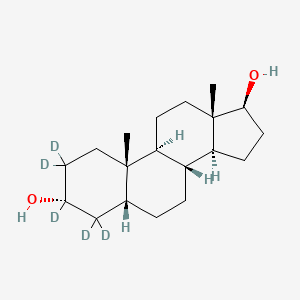
![zinc;(E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12419669.png)
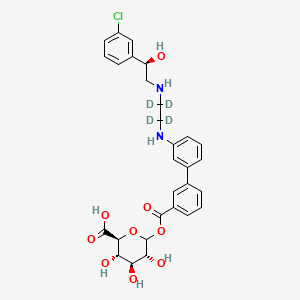
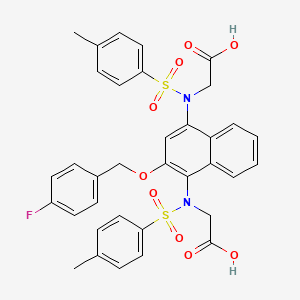
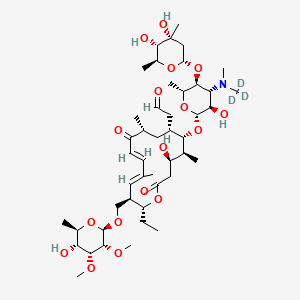
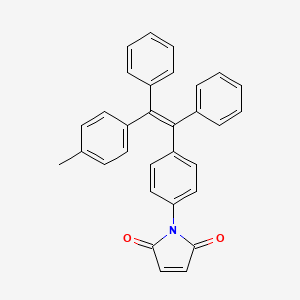
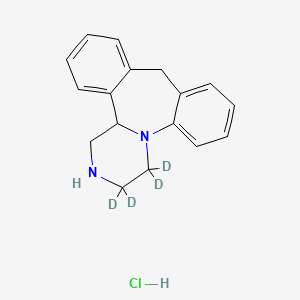
![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-phosphonooxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B12419702.png)


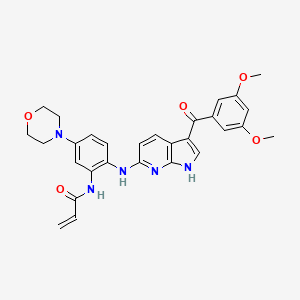
![3-[(3aS,9bR)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B12419733.png)
